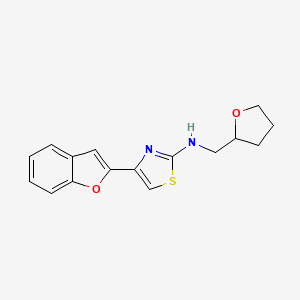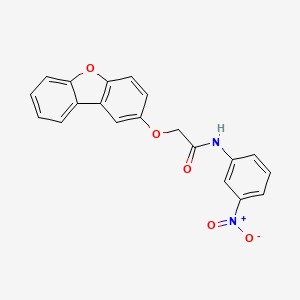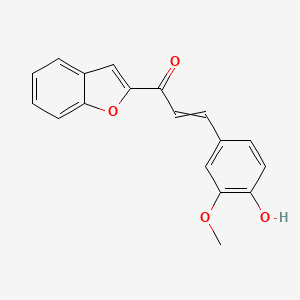![molecular formula C23H17N3O4 B10803481 4-((Benzo[d][1,3]dioxol-5-ylimino)methyl)-3-hydroxy-2-(6-methylpyridin-2-yl)isoquinolin-1(2H)-one](/img/structure/B10803481.png)
4-((Benzo[d][1,3]dioxol-5-ylimino)methyl)-3-hydroxy-2-(6-methylpyridin-2-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-613991 is a chemical compound known for its role as a Casein kinase 1d inhibitor . Casein kinase 1d is an enzyme that plays a crucial role in various cellular processes, including circadian rhythm regulation, cell division, and signal transduction. Inhibiting this enzyme can have significant implications for research and therapeutic applications.
Preparation Methods
The synthetic routes and reaction conditions for WAY-613991 are not extensively documented in publicly available sources. general methods for synthesizing kinase inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
WAY-613991, like many kinase inhibitors, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-613991 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Casein kinase 1d in various chemical processes.
Biology: Employed in research to understand the biological functions of Casein kinase 1d, including its role in circadian rhythms and cell division.
Medicine: Investigated for its potential therapeutic applications in diseases where Casein kinase 1d is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Casein kinase 1d.
Mechanism of Action
WAY-613991 exerts its effects by inhibiting the activity of Casein kinase 1d. This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting Casein kinase 1d, WAY-613991 can modulate these processes, leading to potential therapeutic effects. The molecular targets and pathways involved include the circadian rhythm pathway, cell cycle regulation, and signal transduction pathways.
Comparison with Similar Compounds
WAY-613991 can be compared with other Casein kinase inhibitors, such as:
IC261: Another Casein kinase 1d inhibitor with similar applications in research and potential therapeutic uses.
PF-670462: A selective inhibitor of Casein kinase 1d and Casein kinase 1e, used in studies related to circadian rhythms and cancer.
WAY-613991 is unique in its specific inhibition of Casein kinase 1d, making it a valuable tool for studying the distinct roles of this enzyme.
Properties
Molecular Formula |
C23H17N3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxy-2-(6-methylpyridin-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C23H17N3O4/c1-14-5-4-8-21(25-14)26-22(27)17-7-3-2-6-16(17)18(23(26)28)12-24-15-9-10-19-20(11-15)30-13-29-19/h2-12,28H,13H2,1H3 |
InChI Key |
LFACICTUIXIMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10803398.png)
![N-mesitylthieno[1,2]imidazo[3,4-b]thiazole-2-carboxamide](/img/structure/B10803405.png)
![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803415.png)
![[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B10803419.png)
![N-[3-(dimethylamino)propyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B10803422.png)
![6-[2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B10803424.png)
![(E)-(1H-Benzo[d]imidazol-5-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B10803439.png)



![1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B10803467.png)
![3-[(3-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B10803473.png)
![2-[(5,5-Dimethyl-3-oxocyclohexen-1-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B10803477.png)

